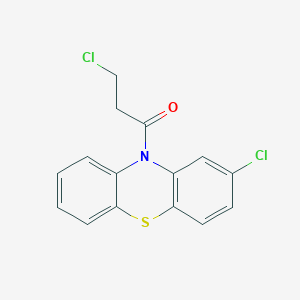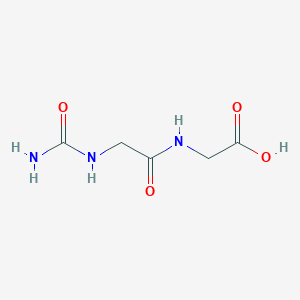![molecular formula C18H20N2 B1301020 [2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine CAS No. 436099-76-2](/img/structure/B1301020.png)
[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine is a derivative of indole, a heterocyclic structure with a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are of significant interest due to their presence in many natural products and pharmaceuticals. The compound is likely to possess a benzylamine moiety substituted with a methyl group and an ethyl chain linked to an indole scaffold.
Synthesis Analysis
The synthesis of related indole derivatives has been reported in the literature. For instance, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate was synthesized through a three-component reaction involving benzothiazole derivatives and ethyl bromocyanoacetate with indole derivatives in acetone under reflux conditions . Although the exact synthesis of [2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine is not detailed, similar synthetic strategies involving multi-component reactions could be employed.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectroscopy. For example, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed using these techniques . These methods would be essential in determining the structure of [2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine, ensuring the correct substitution pattern and confirming the identity of the synthesized compound.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the synthesis of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines involved a cyclisation reaction followed by S-benzylation . The reactivity of [2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine would likely be influenced by the presence of the benzylamine and indole moieties, which could undergo further functionalization or participate in the formation of coordination complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, nickel complexes bearing indole derivatives showed different stability profiles in solid-state versus solution . The physical and chemical properties of [2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine would need to be empirically determined to understand its behavior in various environments and potential applications in chemical synthesis or as a pharmaceutical precursor.
Scientific Research Applications
Synthesis and Chemical Properties
[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine belongs to a class of compounds that are part of extensive studies in organic chemistry due to their complex structures and potential therapeutic applications. The synthesis of such compounds, especially indoles, has been a subject of interest because of indoles' presence in natural products and pharmaceuticals. One review emphasizes the vast array of methodologies developed over the years for indole synthesis, highlighting the compound's significance in organic chemistry and its potential as a precursor for various bioactive molecules (Taber & Tirunahari, 2011).
Future Directions
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(3-methylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-14-5-4-6-15(11-14)12-19-10-9-16-13-20-18-8-3-2-7-17(16)18/h2-8,11,13,19-20H,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMFBYNATMSQTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)
![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)
![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)
![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)
![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)

![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)
![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)
![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)
![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)